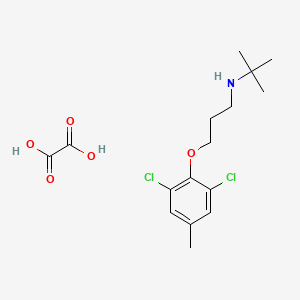
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one is a natural compound that has been found in several plants, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their role in plant defense against pests and diseases. This compound has gained attention in scientific research due to its potential health benefits and its role in plant defense.
Mechanism of Action
The mechanism of action of 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one is not fully understood, but it is believed to act through several pathways. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer development. It also appears to have an effect on the expression of genes involved in these processes.
Biochemical and physiological effects:
Research on 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one has demonstrated several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also appears to have a protective effect on neurons and may improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one in lab experiments include its natural origin, low toxicity, and potential therapeutic benefits. However, limitations include the difficulty in obtaining sufficient quantities of the compound and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one could focus on its potential use in the treatment of specific diseases such as Alzheimer's, Parkinson's, and cancer. Further exploration of its mechanism of action and potential interactions with other compounds could also provide valuable insights. Additionally, research on the synthesis of the compound and its derivatives could lead to the development of more potent and effective therapeutic agents.
Synthesis Methods
The synthesis of 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one can be achieved through several methods, including extraction from plants or chemical synthesis. The chemical synthesis involves the reaction of 2-amino-2-methyl-1-propanol with 2-hydroxybenzaldehyde in the presence of a catalyst, followed by a cyclization reaction to form the final product.
Scientific Research Applications
Research on 8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-one has shown its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been found to have neuroprotective properties and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the treatment of diabetes and obesity.
properties
IUPAC Name |
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-2,3-dihydro-1,4-benzoxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-7-11(15)10(6-9(8)14)12(2-4-13)3-5-16-11/h6-7,13,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHFHWBMRABDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(=CC1=O)N(CCO2)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)
![N'-[2-(4-bromobenzoyl)-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B5227117.png)

![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)